2-(Methylsulfonyl)ethyl methanesulfonate

Beschreibung

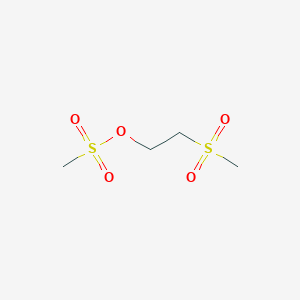

2-(Methylsulfonyl)ethyl methanesulfonate is a bifunctional organosulfur compound featuring both a methylsulfonyl (-SO₂CH₃) and a methanesulfonate (-OSO₂CH₃) group attached to an ethyl backbone. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions and cross-coupling chemistry.

Eigenschaften

Molekularformel |

C4H10O5S2 |

|---|---|

Molekulargewicht |

202.3 g/mol |

IUPAC-Name |

2-methylsulfonylethyl methanesulfonate |

InChI |

InChI=1S/C4H10O5S2/c1-10(5,6)4-3-9-11(2,7)8/h3-4H2,1-2H3 |

InChI-Schlüssel |

ABXBBEBCOITZEX-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CCOS(=O)(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

- Molecular Formula : C₅H₁₂O₅S

- Molecular Weight : 184.21 g/mol

- CAS : 118591-57-4

- Key Differences : Replaces the methylsulfonyl group with a hydroxyethoxy (-OCH₂CH₂OH) chain.

- Applications : Used as a building block in organic synthesis and pharmaceutical R&D. The hydroxy group enhances hydrophilicity, making it suitable for aqueous-phase reactions .

N,N-Bis[2-[(Methylsulfonyl)oxy]ethyl]methanesulfonamide

- Molecular Formula: Not explicitly stated, but inferred to include three methanesulfonate groups.

- CAS: Not provided.

- Key Differences : Contains a central methanesulfonamide (-NHSO₂CH₃) core with two methylsulfonyloxyethyl arms.

- Applications : Likely used in crosslinking agents or as a sulfonating reagent due to its multiple reactive sites .

Ethyl Methanesulfonate

- Molecular Formula : C₃H₈O₃S

- Molecular Weight : 124.16 g/mol

- CAS : 62-50-0

- Key Differences : Lacks the methylsulfonyl group, containing only a methanesulfonate ester.

- Applications : A classic alkylating agent in mutagenesis studies. Its simpler structure reduces steric hindrance, favoring nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.